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Fibrolamellar Carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting

adolescents and young adults with no underlying liver disease.[1][2] A defining molecular

characteristic of FLC is a somatic ~400 kb deletion on chromosome 19, leading to the fusion of

the DNAJB1 and PRKACA genes.[1][3][4] This fusion event generates a chimeric protein,

DNAJB1-PRKACA, which is the primary oncogenic driver in the vast majority of FLC cases.[5]

[6][7] The resulting fusion protein possesses constitutive catalytic activity of the protein kinase A

(PKA) catalytic subunit, PRKACA, making it a highly attractive therapeutic target.[1][8] This

guide provides a comprehensive overview of PRKACA's role in FLC, detailing its signaling

pathways, preclinical evidence for its therapeutic targeting, and relevant experimental

methodologies.

The DNAJB1-PRKACA Fusion: A Constitutively
Active Kinase
The DNAJB1-PRKACA fusion protein is detected in over 80% of FLC patients and is

considered a pathognomonic feature of the disease.[6][7] The fusion results from the joining of

exon 1 of DNAJB1, which encodes a heat shock protein, to exons 2-10 of PRKACA.[1][4] This

genetic alteration leads to the overexpression of a chimeric protein with constitutively active

PKA kinase function.[8][9] The fusion protein's oncogenic potential has been demonstrated in

murine models, where its expression is sufficient to induce tumors that recapitulate the

histopathology and transcriptome of human FLC.[5][7][10] Critically, the continued expression
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of DNAJB1-PRKACA is necessary for tumor maintenance, highlighting the concept of

"oncogene addiction" in FLC and providing a strong rationale for targeted therapies.[7][11]

Signaling Pathways Driven by Aberrant PRKACA
Activity
The constitutive kinase activity of the DNAJB1-PRKACA fusion protein leads to the

dysregulation of several downstream signaling pathways crucial for cell growth, proliferation,

and survival.

SIK-CRTC2-p300 Axis
A central mechanism through which DNAJB1-PRKACA drives FLC is the phosphorylation and

inactivation of Salt-Inducible Kinases (SIKs).[8][12] In their active state, SIKs phosphorylate

and promote the cytoplasmic retention of the CREB-regulated transcription coactivator 2

(CRTC2).[12] By inactivating SIKs, the DNAJB1-PRKACA fusion leads to the

dephosphorylation and nuclear translocation of CRTC2.[12] In the nucleus, CRTC2 partners

with the transcriptional coactivator p300 to drive a transcriptional program that promotes

malignant growth.[8][12] This includes the upregulation of genes involved in cellular metabolism

and proliferation.[13]
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Other Downstream Effectors
Besides the SIK-CRTC2 axis, the aberrant PKA signaling in FLC has been linked to other

pathways:
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Aurora Kinase A (AURKA): AURKA has been identified as a key mediator of oncogenic

growth downstream of PRKACA.[14] It plays a role in cell cycle regulation and promotes cell

survival.[14]

Wnt/β-catenin Pathway: Studies in mouse models have shown that genetic activation of β-

catenin significantly enhances tumorigenesis driven by the DNAJB1-PRKACA fusion.[5][10]

ERK Pathway: Increased phosphorylation of ERK has been observed in cells expressing the

DNAJB1-PRKACA fusion.[1]

Preclinical Evaluation of PRKACA as a Therapeutic
Target
The central role of the DNAJB1-PRKACA fusion kinase in FLC pathogenesis has spurred

significant preclinical research into targeting its activity. Both genetic and pharmacological

approaches have demonstrated the dependence of FLC tumors on this oncogenic driver.

Genetic Inhibition
Inducible short hairpin RNA (shRNA)-mediated knockdown of the DNAJB1-PRKACA fusion

transcript has been shown to reverse the FLC-specific gene signature, reduce tumor growth in

patient-derived xenograft (PDX) models, and induce cell death in FLC cells.[7][15] These

findings provide strong evidence for the continued requirement of the fusion protein for tumor

survival.[7]

Pharmacological Inhibition
Several small molecule inhibitors targeting PKA have been evaluated in preclinical models of

FLC.
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Inhibitor Target(s)
Efficacy in FLC
Models

Reference

BLU0588
Selective PRKACA

inhibitor

Significantly reduced

FLC PDX tumor

growth (p=0.003).

[15][16]

BLU2864
Selective PRKACA

inhibitor

Significantly reduced

FLC PDX tumor

growth (p=0.0005).

[15][16]

Uprosertib PKA inhibitor

Showed efficacy in the

nanomolar range

against one FLC PDX

line.

[1]

AT13148 PKA inhibitor

Showed nanomolar

efficacy against two

FLC PDX lines.

[1]

Capivasertib PKA inhibitor

Showed uniform

efficacy against all

FLC PDX lines, but in

the micromolar range.

[1]

KT5720 PKA inhibitor

Showed uniform

efficacy against all

FLC PDX lines, but in

the micromolar range.

[1]

Oral delivery of a potent and selective PRKACA inhibitor led to up to 80% kinase inhibition in

vivo and a statistically significant 54% inhibition of FLC tumor growth.[13] These studies serve

as a proof-of-concept that PRKACA is a viable therapeutic target for FLC.[15][16]

Experimental Protocols
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft models are a cornerstone of preclinical FLC research, allowing for

the in vivo evaluation of therapeutic agents in a system that closely recapitulates the human
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Methodology:

Fresh tumor tissue is obtained from FLC patients undergoing surgical resection.[1]

The tissue is subcutaneously implanted into immunocompromised mice (e.g., NOD-SCID

mice).[15][16]

Tumors are allowed to grow and can be passaged to subsequent generations of mice for

cohort expansion.[1]

Once tumors reach a specified volume, mice are randomized into treatment and control

groups.[15][16]

Treatment with the investigational agent (e.g., oral gavage of a PRKACA inhibitor) is initiated.

[15][16]

Tumor volume is measured regularly (e.g., every 2 days) using calipers.[15][16]

At the end of the study, tumors are harvested for downstream analyses, including gene

expression profiling and histopathology.[15]

shRNA-Mediated Knockdown
Inducible shRNA systems are valuable tools for validating the functional role of the DNAJB1-

PRKACA fusion in FLC cell lines and PDX models.

Methodology:

Lentiviral vectors expressing shRNAs targeting the DNAJB1-PRKACA fusion transcript under

the control of a doxycycline-inducible promoter are designed and produced.[7][15]

FLC cells (e.g., from dissociated PDX tumors) are transduced with the lentiviral vectors.[15]

Transduced cells are selected and expanded.

For in vivo studies, these cells are implanted into mice to generate tumors.[15]
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Doxycycline is administered to the mice (e.g., in drinking water or chow) to induce shRNA

expression and subsequent knockdown of the target fusion transcript.[15]

The effects on tumor growth and gene expression are then monitored.[15]

CRISPR/Cas9-Mediated Gene Editing
CRISPR/Cas9 technology has been instrumental in creating genetically engineered mouse

models of FLC that faithfully recapitulate the hallmark chromosomal deletion.

Methodology:

Guide RNAs (gRNAs) are designed to target the intronic regions flanking the Dnajb1 and

Prkaca genes in the mouse genome.[5][6]

The gRNAs and Cas9 nuclease are delivered to mouse hepatocytes in vivo, often via

hydrodynamic tail vein injection of plasmids or viral vectors.[5]

The CRISPR/Cas9 system induces double-strand breaks at the target sites, leading to the

deletion of the intervening ~400 kb region and the formation of the Dnajb1-Prkaca fusion

gene.[5]

Mice are monitored over time for the development of liver tumors.[5]

Future Directions and Clinical Outlook
The robust preclinical data supporting PRKACA as a therapeutic target has paved the way for

clinical investigation. Several clinical trials are underway to evaluate therapies targeting the

DNAJB1-PRKACA fusion and its downstream pathways.[17] These include peptide vaccines

designed to elicit an immune response against the fusion protein and combinations of targeted

agents.[17]

While direct inhibition of PRKACA holds promise, potential on-target toxicities in normal tissues

where PKA plays essential physiological roles remain a concern.[12][18] This underscores the

importance of developing highly specific inhibitors or exploring alternative strategies, such as

targeting downstream nodes in the oncogenic signaling cascade. The identification of the SIK-
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CRTC2-p300 axis as a critical dependency in FLC opens up new avenues for therapeutic

intervention that may offer a wider therapeutic window.[8][12]

In conclusion, the DNAJB1-PRKACA fusion kinase is the central and indispensable driver of

fibrolamellar carcinoma. A deep understanding of its downstream signaling pathways and the

development of sophisticated preclinical models have firmly established PRKACA as a key

therapeutic target. Ongoing research and clinical trials are poised to translate these

fundamental discoveries into effective therapies for patients with this rare and challenging

cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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